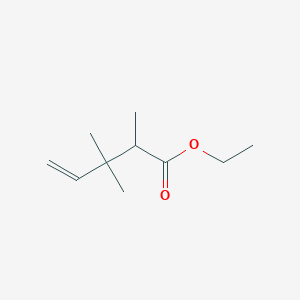

Ethyl 2,3,3-trimethylpent-4-enoate

説明

特性

CAS番号 |

60066-57-1 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

ethyl 2,3,3-trimethylpent-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-6-10(4,5)8(3)9(11)12-7-2/h6,8H,1,7H2,2-5H3 |

InChIキー |

JMPOBIJJBNUTAV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)C(C)(C)C=C |

製品の起源 |

United States |

1H and 13C NMR chemical shifts for ethyl 2,3,3-trimethylpent-4-enoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2,3,3-trimethylpent-4-enoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive technical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra for ethyl 2,3,3-trimethylpent-4-enoate. In the absence of publicly available experimental spectra for this specific molecule, this document employs a predictive methodology, grounded in established spectroscopic principles and data from analogous structures. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each unique nucleus, explaining the underlying chemical and electronic factors. This guide is intended for researchers and drug development professionals, offering a framework for interpreting complex NMR data and a detailed protocol for its acquisition.

Introduction

The Molecule: Ethyl 2,3,3-trimethylpent-4-enoate

Ethyl 2,3,3-trimethylpent-4-enoate is an unsaturated ester characterized by significant steric hindrance around its core. Its structure features a quaternary carbon at the C3 position, a chiral center at C2, and a terminal vinyl group, all of which contribute to a complex and informative NMR spectrum. Understanding these features is critical for confirming its synthesis and purity.

Molecular Structure:

Caption: Workflow for the prediction and analysis of NMR spectra.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of ethyl 2,3,3-trimethylpent-4-enoate is predicted to contain seven distinct signals, reflecting the seven unique proton environments in the molecule.

Detailed Peak Assignments and Rationale

-

Vinyl Protons (H-5, H-4): The terminal alkene protons are the most deshielded, appearing furthest downfield. [1][2]The internal vinyl proton (H-4) is expected around δ 5.7-5.9 ppm . It will appear as a doublet of doublets due to coupling with the two geminal H-5 protons (trans and cis). The two terminal protons (H-5) are diastereotopic and will appear as two distinct signals, likely around δ 5.0-5.2 ppm . Each will be a doublet of doublets, coupling to each other (geminal coupling) and to H-4.

-

Ethyl Ester Group (-OCH₂CH₃): This group gives two characteristic signals. The methylene protons (-OCH₂ -) are directly attached to an electronegative oxygen atom, causing a significant downfield shift to approximately δ 4.1 ppm . [3]Their signal will be a quartet due to coupling with the three protons of the adjacent methyl group. The terminal methyl protons (-CH₂CH₃ ) are more shielded and will appear as a triplet around δ 1.25 ppm . [3]

-

Methine Proton (H-2): This proton is alpha to the carbonyl group, which is an electron-withdrawing group, shifting its signal downfield to around δ 2.6-2.8 ppm . [4]It is coupled only to the C2-methyl protons, so it will appear as a quartet.

-

Methyl Groups (-CH₃):

-

C2-Methyl: The methyl group attached to the chiral center (C2) will appear as a doublet around δ 1.15 ppm , coupled to the single H-2 proton.

-

C3-Methyls: The two methyl groups on the quaternary C3 carbon are diastereotopic due to the adjacent C2 chiral center. Therefore, they are chemically non-equivalent and should produce two separate singlets. Their chemical shift will be in the typical alkane region, predicted around δ 1.05 and 1.10 ppm .

-

Summary of Predicted ¹H NMR Data

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-4 (=CH -) | 5.7 - 5.9 | dd | 1H | Jtrans ≈ 17, Jcis ≈ 11 |

| H-5 (H₂ C=) | 5.0 - 5.2 | dd, dd | 2H | Jgem ≈ 2, Jtrans ≈ 17, Jcis ≈ 11 |

| -OCH₂ CH₃ | 4.1 | q | 2H | J ≈ 7.1 |

| H-2 (-CH -) | 2.6 - 2.8 | q | 1H | J ≈ 6.9 |

| -OCH₂CH₃ | 1.25 | t | 3H | J ≈ 7.1 |

| C2-CH₃ | 1.15 | d | 3H | J ≈ 6.9 |

| C3-(CH₃ )₂ | 1.05, 1.10 | s, s | 6H | - |

Predicted ¹³C NMR Spectrum Analysis

The broadband-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Detailed Peak Assignments and Rationale

-

Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded carbon, appearing furthest downfield in the spectrum. Its chemical shift is expected in the range of δ 170-175 ppm . [5][6]

-

Vinylic Carbons (C-4, C-5): The sp² hybridized carbons of the double bond appear in a characteristic downfield region. [7]The internal, more substituted carbon (C-4) is more deshielded and is predicted around δ 140-144 ppm . The terminal methylene carbon (C-5) is expected to be more upfield, around δ 112-115 ppm . [5][7]

-

Ethyl Ester Carbons (-OCH₂CH₃): The carbon attached to the oxygen (-O CH₂) is deshielded and appears around δ 60-62 ppm . [5][8]The terminal methyl carbon is found in the upfield alkyl region at approximately δ 14 ppm . [8]

-

Aliphatic Carbons (C-2, C-3, and Methyls):

-

C-2: The methine carbon alpha to the carbonyl will be found around δ 48-52 ppm .

-

C-3 (Quaternary): The quaternary carbon, bearing two methyl groups and adjacent to the vinyl group, is predicted to be in the δ 40-45 ppm range. Signals for quaternary carbons are typically of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement. [9][10] * Methyl Carbons: The three remaining methyl carbons will appear in the upfield region. The C2-methyl is expected around δ 15-18 ppm . The two diastereotopic C3-methyls are predicted to be in the δ 25-29 ppm range.

-

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Carbon Type |

| C-1 (C =O) | 170 - 175 | Quaternary (C) |

| C-4 (=C H-) | 140 - 144 | Methine (CH) |

| C-5 (C H₂=) | 112 - 115 | Methylene (CH₂) |

| -OC H₂CH₃ | 60 - 62 | Methylene (CH₂) |

| C-2 (-C H-) | 48 - 52 | Methine (CH) |

| C-3 (-C (CH₃)₂-) | 40 - 45 | Quaternary (C) |

| C3-(C H₃)₂ | 25 - 29 | Methyl (CH₃) |

| C2-C H₃ | 15 - 18 | Methyl (CH₃) |

| -OCH₂C H₃ | 14 | Methyl (CH₃) |

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following self-validating protocol for acquiring high-resolution NMR spectra should be employed.

Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of purified ethyl 2,3,3-trimethylpent-4-enoate directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds. 3. Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak. [11]4. Transfer: Vortex the sample until fully dissolved. Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Load standard proton acquisition parameters. A spectral width of ~16 ppm is typical.

-

Set the number of scans (e.g., 8 or 16) and a relaxation delay (d1) of 1-2 seconds.

-

Optimize the receiver gain.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C Spectrum Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling. A spectral width of ~240 ppm is standard.

-

A longer acquisition time is required due to the low natural abundance of ¹³C. Set the number of scans significantly higher (e.g., 128 to 1024) with a relaxation delay of 2 seconds.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition (Optional but Recommended):

Data Processing

-

Fourier Transform: Apply an exponential window function and perform a Fourier transform on the FID to generate the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual CDCl₃ peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. [13]4. Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peak positions for all spectra.

Conclusion

The structural complexity of ethyl 2,3,3-trimethylpent-4-enoate gives rise to a rich and informative NMR signature. This guide provides a detailed, theory-backed prediction of its ¹H and ¹³C NMR spectra. Key diagnostic features include the downfield signals of the vinyl protons, the characteristic quartet and triplet of the ethyl ester, and the presence of two distinct singlets for the diastereotopic gem-dimethyl protons. The ¹³C spectrum is defined by the ester carbonyl signal above 170 ppm and the distinct regions for sp² and sp³ hybridized carbons. By combining these predictive insights with the rigorous experimental protocol provided, researchers can confidently elucidate and confirm the structure of this and other similarly complex molecules.

References

- Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.

- NP-MRD. (n.d.). 1 H NMR Spectrum (1D, 600 MHz, H 2 O, predicted) (NP0198403).

- University of Regensburg. (n.d.). C NMR Spectroscopy.

- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.

- SUPPORTING INFORMATION. (2013). The Royal Society of Chemistry.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems.

- Reich, H. J. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin.

- Sigma-Aldrich. (n.d.). Ethyl 2-methyl-4-pentenoate.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- NextSDS. (n.d.). ethyl (3-trimethylsilyl)-4-pentenoate — Chemical Substance Information.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ACD/Labs. (n.d.). NMR Prediction.

- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- Powers, R. (n.d.). 2 - CHEMISTRY 1000.

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?

- IQ-USP. (n.d.). Chemical Shifts 1H-NMR.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemsrc. (2025, September 11). ethyl 3-methylpent-4-enoate | CAS#:7796-71-6.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Wishart Group. (n.d.). CASPRE - 13C NMR Predictor.

- Pharmaffiliates. (n.d.). CAS No : 4447-64-7 | Product Name : Ethyl 2,2,4-trimethyl-3-oxopentanoate.

- Maricopa Open Digital Press. (n.d.). 36. ¹H NMR Spectra and Interpretation (Part II).

- The Chemistry Tutor. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Ethyl 4-methyl-4-pentenoate.

- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

- DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube.

- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.

- University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts.

- PubChem. (n.d.). 3-Ethyl-2,3,4-trimethylpentane.

- Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. Organic Process Research & Development, 14(4), 1029-1042.

- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.

- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.

- Benchchem. (n.d.). Spectroscopic Analysis for the Confirmation of Ethyl 3,4-dimethylpent-2-enoate: A Comparative Guide.

- Asylgaraeva, A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules, 28(3), 1435.

- Doc Brown's Chemistry. (n.d.). 13-C NMR spectrum of 2,2,3-trimethylbutane.

- Zukerman-Schpector, J., et al. (n.d.). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications.

- NIST. (n.d.). ethyl 2-methylpent-4-en-1-oate. In NIST Chemistry WebBook.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. iq.usp.br [iq.usp.br]

- 13. scs.illinois.edu [scs.illinois.edu]

Mass Spectrometry Fragmentation Pathways of Ethyl 2,3,3-trimethylpent-4-enoate: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Mass Spectrometry & Structural Elucidation Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

In modern synthetic organic chemistry and drug development, highly branched unsaturated esters frequently serve as critical intermediates. Ethyl 2,3,3-trimethylpent-4-enoate (C₁₀H₁₈O₂, exact mass 170.1307 Da) is a sterically hindered ester typically synthesized via the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (prenol) and triethyl orthopropionate[1]. Accurate structural verification of this intermediate is paramount for downstream pharmaceutical applications.

This whitepaper provides an in-depth mechanistic analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of ethyl 2,3,3-trimethylpent-4-enoate. By deconstructing the thermodynamic drivers behind its fragmentation—specifically allylic cleavage, alpha-cleavage, and ester-specific rearrangements—we establish a self-validating framework for spectral interpretation grounded in established mass spectrometry principles[2].

Molecular Architecture & Ionization Dynamics

Under standard 70 eV Electron Ionization (EI), ethyl 2,3,3-trimethylpent-4-enoate is bombarded with high-energy electrons, ejecting a single electron—most likely from the non-bonding lone pairs of the ester oxygen—to form the radical molecular ion [M]•⁺ at m/z 170 .

Because the molecule contains a highly branched aliphatic chain and a terminal alkene, the internal energy imparted during ionization rapidly distributes across the vibrational modes of the molecule. The molecular ion is highly transient; the steric bulk of the adjacent methyl groups at C2 and C3 induces significant ring-strain-like repulsion, driving rapid unimolecular dissociation before the ion can reach the detector. Consequently, the [M]•⁺ peak at m/z 170 is typically observed at very low relative abundance (<5%).

Mechanistic Breakdown of Primary Fragmentation Pathways

The fragmentation of ethyl 2,3,3-trimethylpent-4-enoate is governed by the pursuit of thermodynamic stability, primarily dictated by the formation of resonance-stabilized cations and neutral molecular expulsions.

Pathway A: Allylic Cleavage & The Thermodynamic Sink (m/z 69)

The most defining feature of this molecule's mass spectrum is the cleavage of the C2–C3 sigma bond.

-

Causality: The C3 position is fully substituted (bearing two methyl groups) and is directly adjacent to the C4=C5 terminal double bond. Homolytic fission of the C2–C3 bond yields the 1,1-dimethylallyl cation ([C₅H₉]⁺, m/z 69) and an ethyl 2-propanoate radical (•C₅H₉O₂, 101 Da).

-

Stabilization: The localized positive charge at C3 is intensely stabilized by both the hyperconjugation from the twin methyl groups and the delocalization across the adjacent π-system of the double bond. This synergistic stabilization makes the m/z 69 ion the absolute thermodynamic sink of the fragmentation process, reliably manifesting as the base peak (100% abundance) in the spectrum.

Pathway B: Alpha-Cleavage and Acylium Ion Formation (m/z 125)

Following standard ester fragmentation rules[2], the molecular ion undergoes alpha-cleavage at the carbonyl carbon.

-

Causality: The loss of the ethoxy radical (•OCH₂CH₃, 45 Da) generates a resonance-stabilized acylium ion at m/z 125 ([C₈H₁₃O]⁺) . The triple-bond character of the acylium oxygen (R-C≡O⁺) provides the necessary stability for this fragment to survive the flight tube.

-

Secondary Fragmentation: The acylium ion possesses sufficient internal energy to undergo subsequent decarbonylation. The expulsion of neutral carbon monoxide (CO, 28 Da) yields a secondary carbocation at m/z 97 ([C₇H₁₃]⁺) .

Pathway C: The Ethyl Ester Rearrangement (m/z 142)

While the main carbon chain lacks a suitable geometry for a standard McLafferty rearrangement involving the carbonyl oxygen, the ethyl ester moiety itself undergoes a characteristic cyclic rearrangement.

-

Causality: The beta-hydrogen of the ethyl group folds back in a 6-membered transition state, transferring to the carbonyl oxygen. This triggers the concerted expulsion of neutral ethylene (C₂H₄, 28 Da), yielding the radical cation of the corresponding carboxylic acid at m/z 142 ([C₈H₁₄O₂]•⁺) .

Caption: Electron Ionization (EI) mass spectrometry fragmentation pathways of ethyl 2,3,3-trimethylpent-4-enoate.

Quantitative Fragmentation Profile

To facilitate rapid spectral matching and structural confirmation, the quantitative data derived from the mechanistic breakdown is summarized below. This table serves as a diagnostic fingerprint for the compound.

| m/z | Fragment Formula | Cleavage Type | Structural Assignment | Est. Relative Abundance |

| 170 | C₁₀H₁₈O₂•⁺ | Intact Ion | Molecular Ion[M]•⁺ | Low (<5%) |

| 142 | C₈H₁₄O₂•⁺ | Rearrangement | [M - C₂H₄]•⁺ (Acid Radical Cation) | Low-Medium (10-20%) |

| 125 | C₈H₁₃O⁺ | Alpha Cleavage | Acylium Ion [M - OCH₂CH₃]⁺ | Medium (30-50%) |

| 97 | C₇H₁₃⁺ | Decarbonylation | Secondary Carbocation [Acylium - CO]⁺ | Medium (20-40%) |

| 69 | C₅H₉⁺ | Allylic Cleavage | 1,1-dimethylallyl cation | Base Peak (100%) |

Experimental Protocol: GC-EI-MS Analysis

To ensure maximum trustworthiness and reproducibility across different laboratory environments, the following self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol is optimized specifically for sterically hindered, volatile esters.

Step 1: Sample Preparation

-

Dilution: Dissolve the synthesized ethyl 2,3,3-trimethylpent-4-enoate in GC-grade hexane to achieve a final concentration of 1.0 mg/mL.

-

Internal Standardization: Spike the solution with 10 µg/mL of dodecane. Causality: Dodecane acts as an inert internal standard, allowing for precise retention time indexing and validating the injection integrity without co-eluting with the target ester.

Step 2: Chromatographic Separation (GC)

-

Column Selection: Equip the GC with an HP-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness). Causality: The non-polar stationary phase minimizes peak tailing for aliphatic esters.

-

Injection Parameters: Inject 1.0 µL of the sample at an inlet temperature of 250°C using a 50:1 split ratio . Causality: The high split ratio prevents detector saturation and peak fronting, which are common when analyzing highly volatile short-chain esters.

-

Oven Temperature Program:

-

Initial: 60°C (hold for 1.0 min).

-

Ramp: 10°C/min to 250°C (hold for 3.0 min).

-

Causality: This specific thermal gradient ensures baseline resolution between the target ester and unreacted Johnson-Claisen precursors (e.g., prenol or triethyl orthopropionate)[1].

-

Step 3: Mass Spectrometric Acquisition (MS)

-

Ionization: Operate the MS in Electron Ionization (EI) mode at an electron energy of 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C.

-

Data Acquisition: Scan from m/z 40 to 300 with a scan time of 0.2 seconds. Causality: Setting the lower mass limit to m/z 40 avoids the acquisition of background air peaks (N₂, O₂, Ar) while capturing the critical low-mass diagnostic fragments (e.g., m/z 69).

Caption: Standardized GC-EI-MS experimental workflow for the analysis of branched unsaturated esters.

References

-

Title: Supporting Information 1 On the Selectivity in the Synthesis of 3... (Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol and triethylorthopropionate to ethyl 2,3,3-trimethylpent-4-enoate) Source: ResearchGate URL: [Link]

-

Title: Interpretation of Mass Spectra, Part 1: Developing Skills Source: LCGC International / Chromatography Online URL: [Link]

Sources

Johnson-Claisen rearrangement protocol for synthesizing ethyl 2,3,3-trimethylpent-4-enoate

Application Note: Johnson-Claisen Rearrangement Protocol for the Synthesis of Ethyl 2,3,3-trimethylpent-4-enoate

Introduction & Scope

The Johnson-Claisen rearrangement (often referred to as the orthoester Claisen rearrangement) is a highly reliable [3,3]-sigmatropic rearrangement used to transform allylic alcohols into γ,δ -unsaturated esters, first detailed by William S. Johnson in 1970 ()[1]. This methodology is particularly valuable in drug development and complex natural product synthesis due to its predictable stereochemical outcomes and its ability to construct sterically hindered quaternary carbon centers.

This application note details the causal logic and step-by-step protocol for synthesizing ethyl 2,3,3-trimethylpent-4-enoate from 3-methylbut-2-en-1-ol (prenol) and triethyl orthopropionate. This specific transformation highlights the utility of the Johnson-Claisen rearrangement in generating a contiguous sequence of branched carbon centers ()[2].

Mechanistic Causality & Reaction Logic

To ensure a self-validating experimental setup, it is critical to understand the three distinct phases of the Johnson-Claisen rearrangement. Every experimental condition is chosen to drive these specific mechanistic steps:

-

Acid-Catalyzed Transesterification: The reaction initiates with the exchange of one ethoxy group from triethyl orthopropionate with the allylic alcohol (prenol), mediated by a catalytic amount of weak acid.

-

Dealcoholation (Ketene Acetal Formation): A subsequent acid-catalyzed elimination of ethanol yields an unstable ketene acetal intermediate. This step is thermodynamically reversible; thus, continuous thermal removal of ethanol is the primary causal driver pushing the reaction forward.

-

[3,3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, pericyclic [3,3]-sigmatropic shift via a highly ordered chair-like transition state. The carbon-carbon bond forms between the α -carbon of the ketene acetal and the γ -carbon of the allyl group, yielding the target γ,δ -unsaturated ester.

Figure 1: Mechanistic workflow of the Johnson-Claisen rearrangement.

Experimental Design & Reagent Rationale

-

Triethyl Orthopropionate vs. Orthoacetate: The choice of orthopropionate is strictly dictated by the target molecule. The extra methyl group on the orthoester provides the α -methyl group on the ketene acetal, which ultimately becomes the C2 methyl group in ethyl 2,3,3-trimethylpent-4-enoate ()[2].

-

Propionic Acid Catalyst: A weak acid (pKa ~4.8) is intentionally selected. Stronger acids (e.g., TsOH, HCl) would catalyze the undesired dehydration of prenol into isoprene. Furthermore, propionic acid has a boiling point of 141 °C, ensuring it remains in the reaction flask rather than co-distilling with the ethanol byproduct ()[1].

-

Temperature Control (130–140 °C): This specific temperature window serves a dual purpose: it provides the thermal energy required to overcome the activation barrier of the pericyclic[3,3] shift and ensures the continuous distillation of ethanol (b.p. 78 °C).

Step-by-Step Methodology

Caution: Perform all operations in a well-ventilated fume hood. Triethyl orthopropionate is moisture-sensitive.

Equipment Setup:

-

Oven-dry a 100 mL two-neck round-bottom flask, a short-path distillation head, a condenser, and a receiving flask.

-

Assemble the apparatus for short-path distillation to allow for the continuous removal of volatile byproducts.

-

Purge the system with inert gas (Argon or Nitrogen) for 10 minutes prior to reagent addition.

Reaction Execution: 4. Charge the Reactor: To the reaction flask, add 3-methylbut-2-en-1-ol (prenol) (50 mmol, 4.31 g). 5. Add Orthoester: Add triethyl orthopropionate (200 mmol, 35.25 g, 4.0 equiv). The excess orthoester acts as the reaction solvent and drives the equilibrium of the transesterification step. 6. Add Catalyst: Introduce propionic acid (2.5 mmol, 0.18 g, 5 mol%). 7. Heating & Distillation: Lower the flask into a pre-heated oil bath at 135 °C. Stir vigorously. Within 15–30 minutes, ethanol will begin to condense and collect in the receiving flask. 8. Monitoring: Maintain heating for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1, KMnO 4 stain) or GC-MS until the prenol starting material is completely consumed.

Workup & Purification: 9. Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the catalyst by adding 20 mL of saturated aqueous NaHCO 3 . 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 30 mL). 11. Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. 12. Isolation: Purify the crude mixture via fractional vacuum distillation to separate the target ethyl 2,3,3-trimethylpent-4-enoate from the excess triethyl orthopropionate. Alternatively, use silica gel column chromatography.

Figure 2: Step-by-step experimental workflow and causal logic.

Quantitative Data & Troubleshooting

The following table summarizes the critical reaction parameters, expected outcomes, and causal troubleshooting strategies to ensure a self-validating workflow.

| Parameter | Value / Description | Rationale & Troubleshooting |

| Prenol : Orthoester Ratio | 1 : 4 (up to 1 : 7) | Rationale: Excess orthoester acts as a solvent and drives the initial equilibrium.Troubleshooting: If the reaction stalls, verify that the orthoester hasn't hydrolyzed due to moisture. |

| Catalyst Loading | 5 mol% Propionic Acid | Rationale: Balances the rate of transesterification against the risk of side reactions.Troubleshooting: If prenol dehydrates (isoprene smell), reduce acid loading to 1-2 mol%. |

| Reaction Temperature | 130 – 140 °C | Rationale: Provides thermal energy for the [3,3] shift and distills ethanol.Troubleshooting: If the yield is low, ensure the internal temperature is high enough to actively distill ethanol. |

| Expected Yield | 70 – 85% | Troubleshooting: Yields <50% usually indicate incomplete ethanol removal, allowing the ketene acetal to revert to the mixed orthoester. |

References

-

Title: Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. Source: Journal of the American Chemical Society, 1970, 92 (3), 741–743. URL: [Link]

-

Title: Substituent rearrangement and elimination during noncatalyzed Fischer indole synthesis. Source: The Journal of Organic Chemistry, 1977, 42 (11), 1878–1883. URL: [Link]

Sources

Use of ethyl 2,3,3-trimethylpent-4-enoate as an intermediate in natural product total synthesis

Application Note: Strategic Utilization of Ethyl 2,3,3-Trimethylpent-4-enoate in Natural Product Total Synthesis

Target Audience: Synthetic Organic Chemists, Principal Investigators, and Drug Development Professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and downstream applications of a highly substituted aliphatic intermediate.

Executive Summary & Strategic Utility

In the total synthesis of complex terpenes, polyketides, and alkaloid scaffolds (such as precursors to α-cuparenone[1] or the coenzyme methoxatin[2]), constructing sterically congested carbon frameworks is a persistent challenge. Specifically, the installation of a tertiary carbon adjacent to a quaternary carbon requires highly ordered transition states to overcome steric repulsion.

Ethyl 2,3,3-trimethylpent-4-enoate [3] serves as a premier building block for this exact motif. By leveraging this intermediate, chemists can efficiently install a contiguous highly substituted carbon framework (a tertiary C2 center adjacent to a quaternary C3 center) while retaining a terminal olefin handle for divergent downstream functionalization.

Scientific Rationale & Mechanistic Causality

The synthesis of ethyl 2,3,3-trimethylpent-4-enoate is achieved via the Johnson–Claisen Rearrangement , reacting 3-methyl-2-buten-1-ol (prenyl alcohol) with triethyl orthopropionate.

Why this specific methodology?

-

Reagent Selection (Causality): The choice of triethyl orthopropionate over the more common triethyl orthoacetate is a deliberate strategic decision. The additional methyl group on the orthoester becomes the C2-methyl group in the final product. When reacting with the gem-dimethyl terminus of prenyl alcohol, this directly constructs the C2-tertiary/C3-quaternary bond[4].

-

Stereochemical Fidelity: The transformation proceeds via a [3,3]-sigmatropic rearrangement. The reaction is driven by the thermodynamic stability of the newly formed carbonyl double bond. Because the rearrangement occurs through a highly ordered, six-membered chair-like transition state, it effectively translates the geometry of the allylic alcohol into the new C–C bond[5].

Caption: Mechanistic pathway of the Johnson-Claisen rearrangement to form the target intermediate.

Self-Validating Experimental Protocol

The following protocol details the synthesis of ethyl 2,3,3-trimethylpent-4-enoate. It is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure reproducibility and prevent downstream failures.

Reagents Required:

-

3-Methyl-2-buten-1-ol (Prenyl alcohol): 50.0 mmol (1.0 equiv)

-

Triethyl orthopropionate: 75.0 mmol (1.5 equiv)

-

Propionic acid (Catalyst): 2.5 mmol (0.05 equiv)

Step-by-Step Methodology:

-

Apparatus Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap topped with a reflux condenser. Flush the system with dry Argon.

-

Reaction Initiation: Add the prenyl alcohol and triethyl orthopropionate to the flask. Add the propionic acid catalyst.

-

Causality Check: Propionic acid is chosen because it provides the necessary protons to initiate transesterification without causing rapid hydrolysis of the orthoester, maintaining the strictly anhydrous conditions required for ketene acetal formation[4].

-

-

Thermal Activation: Submerge the flask in an oil bath pre-heated to 140 °C.

-

Causality Check: The elevated temperature serves a dual purpose: it distills off the ethanol byproduct (driving the equilibrium toward the ketene acetal) and provides the thermal energy required to overcome the activation barrier of the [3,3]-sigmatropic rearrangement[5].

-

-

Self-Validation Checkpoint 1 (Volumetric): Monitor the Dean-Stark trap. The theoretical yield of ethanol is 2 equivalents (approx. 5.8 mL for a 50 mmol scale). If the collected volume plateaus below 5.0 mL after 10 hours, the transesterification is incomplete. Verify the oil bath temperature and consider adding an additional 0.01 equiv of propionic acid.

-

Reaction Termination & Workup: Once ethanol evolution ceases (typically 12–16 hours), cool the mixture to room temperature. Quench the catalyst by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint 2 (Spectroscopic): Perform a crude ¹H NMR analysis. The disappearance of the prenyl alcohol olefinic proton (~5.4 ppm) and the appearance of the terminal vinyl protons of the product (multiplet at ~5.0–5.8 ppm) confirms successful rearrangement.

-

Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (eluting with 5% ethyl acetate in hexanes) to yield the product as a colorless oil[3].

Quantitative Data & Optimization Metrics

While the specific use of prenyl alcohol yields an achiral C3 center (due to the gem-dimethyl group), understanding the broader stereochemical behavior of the Johnson-Claisen rearrangement is critical when adapting this protocol for analogs. Table 1 summarizes the experimentally observed diastereoselectivity (d.r.) when varying the orthoester and allylic alcohol[4].

Table 1: Experimentally Observed Diastereoselectivity in Johnson-Claisen Rearrangements

| Orthoester Used | Allylic Alcohol Type | Diastereomeric Ratio (d.r.) | Synthetic Implication |

| Trimethyl orthoacetate | Acyclic secondary | 2:1 | Moderate selectivity; requires rigorous separation. |

| Triethyl orthoacetate | Cyclic secondary | 3.5:1 | Ring constraints slightly improve facial selectivity. |

| Triethyl orthoacetate | Chiral primary | >95:5 | Excellent transfer of chirality from the alcohol. |

| Triethyl orthopropionate | Acyclic primary | 3.8:1 | Standard baseline for C2-methyl installations. |

Table 2: Standard Reaction Parameters for Ethyl 2,3,3-Trimethylpent-4-enoate

| Parameter | Target Value / Observation |

| Theoretical Ethanol Yield | 2.0 equivalents (per mole of alcohol) |

| Optimal Reaction Temperature | 140 °C (oil bath) |

| Typical Reaction Time | 12 – 16 hours |

| Expected Isolated Yield | 75% – 85% |

Divergent Downstream Workflows in Total Synthesis

Once synthesized, ethyl 2,3,3-trimethylpent-4-enoate acts as a versatile linchpin. The terminal olefin and the ethyl ester provide orthogonal handles for further elaboration into complex natural product scaffolds.

-

Pathway A (Ozonolysis): Cleavage of the terminal olefin via ozonolysis (followed by reductive workup with dimethyl sulfide) yields a C4-aldehyde. This is an ideal substrate for Wittig or Horner-Wadsworth-Emmons homologations to extend the polyketide chain.

-

Pathway B (Hydroboration-Oxidation): Anti-Markovnikov hydration of the olefin yields a primary alcohol. Under acidic conditions, this alcohol can spontaneously cyclize with the C1 ethyl ester to form a highly substituted δ-valerolactone, a core structural motif in numerous sesquiterpenes.

-

Pathway C (Cross-Metathesis): Ruthenium-catalyzed cross-metathesis with functionalized olefins allows for the rapid construction of diene systems, setting the stage for subsequent Diels-Alder cycloadditions or Ring-Closing Metathesis (RCM).

Caption: Divergent downstream synthetic workflows for the intermediate in natural product synthesis.

Sources

Application Note: Epoxidation Protocols for the Sterically Hindered Terminal Double Bond in Ethyl 2,3,3-trimethylpent-4-enoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Mechanistic Insights and Substrate Causality

Structural Challenges of the Substrate Ethyl 2,3,3-trimethylpent-4-enoate presents a unique synthetic challenge. The molecule features a terminal vinyl group (C4–C5) positioned directly adjacent to a fully substituted quaternary carbon center (C3) bearing a gem-dimethyl group. This structural motif creates a severe steric shield around the allylic position. Furthermore, terminal alkenes are intrinsically less electron-rich than internal, substituted alkenes, which significantly reduces their nucleophilicity toward electrophilic oxidants[1].

The Prilezhaev Epoxidation Pathway The epoxidation of alkenes by peroxyacids proceeds via the Prilezhaev reaction, which is characterized by a concerted, asynchronous "butterfly" transition state[1]. In this single-step mechanism, the alkene π-bond attacks the electrophilic terminal oxygen of the peracid, the weak O–O bond cleaves, and the peracid proton is simultaneously transferred to its own carbonyl oxygen[1],[2].

Because this transition state requires a highly specific approach trajectory for the peracid, the bulky C3 quaternary center in ethyl 2,3,3-trimethylpent-4-enoate introduces massive steric repulsion. Consequently, the reaction kinetics are substantially slower than those observed for unhindered alkenes. To successfully drive this reaction to completion, the experimental design must incorporate excess oxidant, extended reaction times, and strict pH control to prevent the degradation of the newly formed oxirane ring[3].

Mechanistic pathway of the Prilezhaev epoxidation highlighting steric constraints at the C3 position.

Reagent Selection & Experimental Design

Method A: Buffered mCPBA meta-Chloroperoxybenzoic acid (mCPBA) is the laboratory standard for epoxidation due to its reliability[1]. However, the reaction generates meta-chlorobenzoic acid (mCBA) as a byproduct. Given the extended reaction times required for this hindered substrate, the acidic mCBA can catalyze the ring-opening of the sensitive epoxide into a vicinal diol[2]. To create a self-validating and stable system, a biphasic buffer (e.g., NaHCO₃) is strictly required to neutralize the acid as it forms, ensuring the product survives the reaction conditions.

Method B: MMPP (Magnesium Monoperoxyphthalate) MMPP is a highly stable, commercially available peroxy acid salt that serves as a safer, scalable alternative to mCPBA[4],. It is particularly effective for sterically hindered alkenes[5]. The primary advantage of MMPP is that its byproduct, magnesium phthalate, is entirely water-soluble and non-acidic in the organic phase. This eliminates the risk of epoxide ring-opening and reduces the workup to a simple filtration or aqueous phase separation.

Quantitative Data Presentation

| Parameter | Protocol A (Buffered mCPBA) | Protocol B (MMPP Biphasic) |

| Oxidant Equivalents | 1.5 – 2.0 eq | 1.2 – 1.5 eq |

| Solvent System | CH₂Cl₂ (Anhydrous) | CH₂Cl₂ / H₂O (Biphasic) |

| Buffer Requirement | Strict (Excess NaHCO₃) | None (Neutral byproduct) |

| Temperature | 0 °C warming to Room Temp | Room Temp |

| Reaction Time | 12 – 18 hours | 6 – 12 hours |

| Workup Complexity | Moderate (Requires chemical quenching & basic washes) | Low (Aqueous phase separation) |

| Expected Yield | 75 – 85% | 80 – 90% |

Detailed Experimental Protocols

Protocol A: Buffered mCPBA Epoxidation

Self-Validating Insight: Because of the slow kinetics, reaction progress must be monitored via differential TLC staining. The terminal alkene will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background), whereas the fully saturated epoxide product will remain inactive to KMnO₄ but can be visualized using a Phosphomolybdic Acid (PMA) stain.

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,3,3-trimethylpent-4-enoate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL).

-

Buffering: Add solid sodium bicarbonate (NaHCO₃, 3.0 mmol). This excess buffer is critical to prevent the acid-catalyzed ring opening of the epoxide[2].

-

Oxidant Addition: Cool the suspension to 0 °C using an ice bath. Slowly add mCPBA (1.5 mmol, typically 70-75% purity; account for purity in mass calculation) in small portions to control the mild exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–18 hours. The steric bulk of the gem-dimethyl group necessitates this extended timeframe[1].

-

Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1) using the differential KMnO₄/PMA staining technique described above.

-

Quenching: Once complete, quench the unreacted peracid by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes.

-

Extraction & Washing: Transfer to a separatory funnel. Extract with CH₂Cl₂ (2 × 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 15 mL) to remove all traces of m-chlorobenzoic acid, followed by brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 4,5-epoxy-2,3,3-trimethylpentanoate. Purify via flash chromatography if necessary.

Protocol B: MMPP-Mediated Biphasic Epoxidation

-

Preparation: Dissolve ethyl 2,3,3-trimethylpent-4-enoate (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL).

-

Oxidant Preparation: In a separate vial, dissolve MMPP (magnesium bis(monoperoxyphthalate) hexahydrate, 1.2 mmol) in distilled water (5 mL). MMPP is highly soluble in water, making this an ideal biphasic system[4].

-

Reaction: Add the aqueous MMPP solution to the organic substrate solution. Add a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate, 0.05 mmol) to facilitate interphase transport. Stir vigorously at room temperature for 6–12 hours.

-

Validation: Monitor via TLC as described in Protocol A. MMPP provides a stronger driving force for hindered alkenes, often reducing overall reaction times[5].

-

Workup: Upon completion, the byproduct (magnesium phthalate) remains entirely in the aqueous phase[4]. Separate the layers in a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (1 × 5 mL).

-

Isolation: Wash the combined organic layers with water (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically of high purity, bypassing the need for aggressive basic washes.

Step-by-step experimental workflow for the epoxidation and isolation of the target oxirane.

References

-

Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid)". 1

-

Chemistry LibreTexts. "8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation". 2

-

Journal of Organic Chemistry (ACS). "m-CPBA/KOH: An Efficient Reagent for Nucleophilic Epoxidation of gem-Deactivated Olefins". 3

-

Benchchem. "Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis". 4

-

Organic Letters (ACS). "Surface-Mediated Reactions. 7. Unsupported Reagents". 5

-

Chemistry LibreTexts. "8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation (MMPP Section)". 6

Sources

Advanced Asymmetric Synthesis Applications Using Ethyl 2,3,3-Trimethylpent-4-enoate

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Structural Significance

In the realm of complex natural product synthesis and active pharmaceutical ingredient (API) development, the construction of contiguous stereocenters—particularly those involving quaternary carbons—remains a formidable challenge. Ethyl 2,3,3-trimethylpent-4-enoate serves as a highly versatile, stereochemically dense building block. Featuring a terminal alkene, a chiral tertiary center at C2, and a sterically demanding quaternary center at C3, this γ,δ-unsaturated ester is an ideal precursor for divergent asymmetric synthesis.

This application note details the mechanistic rationale, synthetic preparation, and downstream asymmetric derivatization of ethyl 2,3,3-trimethylpent-4-enoate, providing self-validating protocols designed for high reproducibility in drug discovery workflows.

Mechanistic Foundations: The Johnson-Claisen Rearrangement

The classical approach to synthesizing ethyl 2,3,3-trimethylpent-4-enoate relies on the Johnson-Claisen rearrangement. This transformation leverages the reaction between 3-methyl-2-buten-1-ol (prenyl alcohol) and triethyl orthopropionate under mildly acidic conditions[1].

Causality in Reaction Design

The reaction is driven by precise thermodynamic and kinetic controls:

-

Transesterification: Propionic acid catalyzes the initial transesterification between the prenyl alcohol and the orthoester.

-

Thermodynamic Driving Force: The continuous thermal distillation of ethanol (b.p. 78 °C) shifts the equilibrium toward the formation of a mixed orthoester.

-

Irreversible Rearrangement: Subsequent elimination of a second ethanol molecule generates a highly reactive allyl vinyl ether (ketene acetal) intermediate. The rigid chair-like transition state of the [3,3]-sigmatropic rearrangement ensures a highly stereospecific C-C bond formation, transferring the alkene geometry into the newly formed contiguous stereocenters.

Caption: Workflow of the Johnson-Claisen rearrangement yielding ethyl 2,3,3-trimethylpent-4-enoate.

Downstream Asymmetric Applications

Once synthesized, the terminal alkene and the ester functionality of ethyl 2,3,3-trimethylpent-4-enoate can be orthogonally manipulated. Derivatives of this framework, particularly those generated via ester enolate Claisen rearrangements, are pivotal in the synthesis of complex molecules containing quaternary carbon centers, such as highly substituted amino acids[2]. Furthermore, the contiguous stereocenters provide an excellent scaffold for the diastereoselective total synthesis of complex terpenoids and dilactones[3].

Pathway Divergence

-

Alkene Oxidation: Sharpless Asymmetric Dihydroxylation (SAD) or asymmetric epoxidation of the terminal alkene provides chiral diols or epoxides, which readily undergo intramolecular lactonization to form highly substituted γ-butyrolactones.

-

α-Derivatization: The ester can be converted into a chiral enolate (using Evans auxiliaries or similar chiral templates) to perform highly diastereoselective α-alkylations or aminations.

Caption: Divergent asymmetric synthetic pathways utilizing ethyl 2,3,3-trimethylpent-4-enoate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the primary synthesis and subsequent asymmetric transformations, serving as a benchmarking guide for process validation.

| Substrate / Reactant | Transformation | Catalyst / Reagent | Yield (%) | ee / de (%) | Application |

| Prenyl alcohol | Johnson-Claisen Rearrangement | Propionic acid (cat.) | 77 - 85 | N/A | Precursor Synthesis |

| Ethyl 2,3,3-trimethylpent-4-enoate | Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂ | 85 - 88 | >95% ee | Chiral Lactone Intermediates |

| Ethyl 2,3,3-trimethylpent-4-enoate | Asymmetric α-Alkylation | LDA, Chiral Auxiliary | 75 - 82 | >90% de | Complex Terpenoid Cores |

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,3,3-trimethylpent-4-enoate

This protocol is designed as a self-validating system. The physical removal of ethanol acts as an internal kinetic marker for reaction progression.

Reagents & Equipment:

-

3-Methyl-2-buten-1-ol (Prenyl alcohol): 1.0 equiv (100 mmol, 8.61 g)

-

Triethyl orthopropionate: 4.0 equiv (400 mmol, 70.5 g)

-

Propionic acid: 0.05 equiv (5 mmol, 0.37 g)

-

Distillation apparatus equipped with a Vigreux column and a receiving flask.

Step-by-Step Methodology:

-

System Assembly: Charge a 250 mL round-bottom flask with prenyl alcohol, triethyl orthopropionate, and propionic acid. Attach the Vigreux column and distillation head. Purge the system with inert gas (Ar or N₂).

-

Thermal Activation: Heat the reaction mixture in an oil bath set to 140–145 °C.

-

Kinetic Monitoring (Self-Validation): As the reaction proceeds, ethanol will form and distill over. Monitor the vapor temperature at the distillation head. It should stabilize around 78 °C.

-

Causality Note: The reaction must be driven forward by Le Chatelier's principle. If the distillation head temperature drops significantly below 78 °C while the oil bath is at 145 °C, ethanol evolution has ceased, indicating the complete formation of the ketene acetal and its subsequent rearrangement.

-

-

Completion & Workup: After ~3–4 hours, once ethanol distillation ceases, cool the reaction to room temperature.

-

Purification: Remove the excess triethyl orthopropionate via vacuum distillation. Purify the crude residue by fractional distillation under reduced pressure or silica gel chromatography (Hexanes/EtOAc 95:5) to afford the title compound as a colorless oil.

Protocol B: Asymmetric Dihydroxylation of the Terminal Alkene

This protocol selectively oxidizes the terminal alkene while preserving the ester, establishing a new chiral center adjacent to the quaternary carbon.

Reagents & Equipment:

-

Ethyl 2,3,3-trimethylpent-4-enoate: 1.0 equiv (10 mmol, 1.70 g)

-

AD-mix-β: 14.0 g (standard formulation: 1.4 g per mmol of substrate)

-

Methanesulfonamide (MeSO₂NH₂): 1.0 equiv (10 mmol, 0.95 g)

-

Solvent: tert-Butanol / Water (1:1 v/v, 100 mL)

Step-by-Step Methodology:

-

Biphasic Setup: In a 250 mL flask, dissolve AD-mix-β and MeSO₂NH₂ in the tert-butanol/water mixture. Stir vigorously at room temperature until two clear phases emerge (the lower aqueous phase will be bright yellow).

-

Temperature Control: Cool the mixture to 0 °C.

-

Causality Note: Lowering the temperature to 0 °C is critical to maximize the enantiomeric excess (ee) by rigidifying the osmate ester transition state. Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester, preventing catalyst sequestration.

-

-

Substrate Addition: Add the enoate (1.70 g) in one portion. Stir vigorously at 0 °C for 24 hours.

-

Quenching: Add sodium sulfite (Na₂SO₃, 15 g) to reduce the osmium catalyst. Stir for 1 hour at room temperature. The yellow color will fade.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 2M KOH (to remove MeSO₂NH₂) and brine, then dry over anhydrous Na₂SO₄.

-

Isolation: Concentrate under reduced pressure to yield the chiral diol, which can be directly subjected to acid-catalyzed lactonization.

Conclusion

Ethyl 2,3,3-trimethylpent-4-enoate is a structurally privileged intermediate that bridges the gap between simple starting materials and highly complex, sterically encumbered natural product cores. By mastering the thermodynamic controls of the Johnson-Claisen rearrangement and leveraging the orthogonal reactivity of its functional groups, synthetic chemists can reliably access quaternary-center-containing building blocks essential for modern drug development.

References

-

Supporting Information 1 On the Selectivity in the Synthesis of 3 ... ResearchGate URL: [Link]

-

Application of the Ester Enolate Claisen Rearrangement in the Synthesis of Amino Acids Containing Quaternary Carbon Centers The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8 Peking University Shenzhen Graduate School (PKUSZ) URL:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2,3,3-Trimethylpent-4-enoate

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals experiencing incomplete conversion during the preparation of ethyl 2,3,3-trimethylpent-4-enoate via the Johnson-Claisen rearrangement.

Synthesizing this specific γ,δ-unsaturated ester requires the reaction of prenol (3-methylbut-2-en-1-ol) with triethyl orthopropionate. While operationally simple, the formation of vicinal tertiary and quaternary carbon centers imposes severe steric constraints on the transition state. Below, we dissect the mechanistic bottlenecks, provide diagnostic matrices, and outline a self-validating protocol to drive this reaction to completion.

Mechanistic Bottlenecks & Pathway Analysis

The Johnson-Claisen rearrangement is an equilibrium-driven process followed by a rate-limiting, irreversible[3,3]-sigmatropic shift[1]. Understanding where your reaction stalls is critical for targeted troubleshooting.

Figure 1: Reaction pathway highlighting equilibrium bottlenecks and the rate-limiting [3,3]-shift.

Quantitative Diagnostic Matrix

Use the following data-driven table to correlate your specific analytical observations with the underlying physicochemical failures.

| Diagnostic Parameter | Optimal Target | Symptom of Deviation | Mechanistic Causality |

| Reaction Temperature | 140–150 °C | Accumulation of ketene acetal intermediate; no product formation. | Insufficient thermal energy to overcome the high activation barrier of the sterically hindered [3,3]-sigmatropic shift[2]. |

| Distillation Head Temp | 78–80 °C | Reaction stalls at 40-50% conversion; starting materials persist. | Reversible acetal exchange equilibrium is not driven forward by Le Chatelier's principle due to ethanol accumulation[3]. |

| Catalyst Loading | 10–20 mol% (Staggered) | Reaction stops progressing after 2-4 hours despite active heating. | Propionic acid (bp 141 °C) co-distills with ethanol or is neutralized by trace basic impurities[4]. |

| Reagent Stoichiometry | 4.0–5.0 eq. Orthoester | Rapid depletion of orthoester without product or intermediate formation. | Trace moisture causes hydrolysis of the orthoester to ethyl propionate and ethanol, poisoning the equilibrium. |

Expert Q&A: Troubleshooting Incomplete Conversion

Q1: My reaction stalls at ~40% conversion, and GC-MS shows a persistent mixture of prenol and triethyl orthopropionate. I am using a reflux condenser. What is wrong? A: You are trapped in the acetal exchange equilibrium. The formation of the mixed orthoester and the subsequent ketene acetal releases a total of 2 equivalents of ethanol. If you merely reflux the mixture, the ethanol remains in the flask, and the equilibrium prevents the accumulation of the ketene acetal. Fix: You must replace the reflux condenser with a Dean-Stark trap or a short-path distillation head to actively remove ethanol from the system[3].

Q2: I am actively distilling off ethanol, but the reaction still dies after 3 hours. Why? A: Your acid catalyst has likely depleted. Propionic acid is the standard catalyst for this transformation, but its boiling point (141 °C) is very close to the standard reaction temperature (140–150 °C). As you continuously sweep the system to remove ethanol, propionic acid slowly co-distills, leaving the reaction mixture neutral and stalling the acetal exchange[4]. Fix: Adopt a portion-wise addition strategy. Add 10 mol% of propionic acid at t=0 , and supplement with an additional 5 mol% every 4 hours.

Q3: My GC-MS shows that prenol is completely consumed, but the final product (ethyl 2,3,3-trimethylpent-4-enoate) is barely forming. Instead, an intermediate is accumulating. Why? A: You are observing the accumulation of the ketene acetal. The target molecule requires the formation of a bond between a secondary carbon and a tertiary carbon (yielding vicinal methyl groups at C2 and C3). This induces severe 1,3-diaxial steric clash in the classic chair-like transition state of the [3,3]-sigmatropic rearrangement[5]. Because of this steric hindrance, the activation energy is exceptionally high, making the rearrangement the rate-limiting step. Fix: Increase the reaction time to 24–48 hours at 140 °C[2]. Alternatively, if your substrate allows, transferring the reaction to a microwave reactor at 170 °C can drive this sterically hindered shift to completion in just 30–60 minutes[6].

Figure 2: Logical workflow for diagnosing and resolving incomplete Johnson-Claisen conversions.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes the distillation head temperature as an in-process control (IPC) . This creates a self-validating system: the physical behavior of the apparatus confirms the chemical state of the reaction.

Reagents:

-

Prenol (3-methylbut-2-en-1-ol): 1.0 equiv (strictly anhydrous)

-

Triethyl orthopropionate: 4.5 equiv

-

Propionic acid: 0.20 equiv total (added in portions)

Step-by-Step Methodology:

-

Apparatus Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask cooled in an ice bath. Purge the system with dry Nitrogen or Argon.

-

Reagent Charging: Add prenol (1.0 eq) and triethyl orthopropionate (4.5 eq) to the flask. Causality: Excess orthoester acts as both reactant and solvent, pushing the equilibrium forward while diluting the sterically hindered transition state.

-

Initial Catalysis & Heating: Lower the flask into an oil bath preheated to 145 °C. Once the internal temperature stabilizes, inject propionic acid (0.10 eq) via syringe.

-

IPC Monitoring (The Self-Validation Step): Monitor the vapor temperature at the distillation head.

-

Valid State: The head temperature should read 78–80 °C , confirming the generation and removal of ethanol.

-

Invalid State: If the head temperature drops below 70 °C, ketene acetal formation has stalled. If it rises above 85 °C, you are boiling off your orthoester—lower the oil bath temperature immediately.

-

-

Staggered Catalyst Addition: After 4 hours, and again at 8 hours, inject an additional 0.05 eq of propionic acid[4]. Causality: This replenishes the catalyst lost to co-distillation, ensuring continuous acetal exchange.

-

Reaction Completion: Maintain heating for 24 hours. Monitor by GC-MS or TLC until the intermediate ketene acetal is fully consumed.

-

Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash vigorously with saturated aqueous NaHCO3 to quench the remaining propionic acid. Dry the organic layer over anhydrous MgSO4 , concentrate under reduced pressure, and purify the resulting ethyl 2,3,3-trimethylpent-4-enoate via vacuum distillation or silica gel chromatography.

References

-

7 - Tokyo Chemical Industry (TCI) 2.8 - MDPI 3.9 - Organic Syntheses 4.10 - Semantic Scholar 5.11 - Beilstein Journals 6.12 - Scholaris.ca

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 61740-75-8_2,3,3-trimethylpent-4-enoic acidCAS号:61740-75-8_2,3,3-trimethylpent-4-enoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,6,6,6-Tetrachlor-2,3,3-trimethyl-hexansaeure-ethylester - CAS号 60066-74-2 - 摩熵化学 [molaid.com]

- 5. 2,3,3-三甲基戊-4-烯酸 - CAS号 61740-75-8 - 摩熵化学 [molaid.com]

- 6. lookchemical.com [lookchemical.com]

- 7. Johnson-Claisen Rearrangement | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. BJOC - A reductive coupling strategy towards ripostatin A [beilstein-journals.org]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

Technical Support Center: Column Chromatography Purification of Crude Ethyl 2,3,3-trimethylpent-4-enoate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude ethyl 2,3,3-trimethylpent-4-enoate. We will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, moving from general inquiries to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for planning the purification of this specific, non-polar ester.

Question: What are the primary challenges when purifying ethyl 2,3,3-trimethylpent-4-enoate?

Answer: Ethyl 2,3,3-trimethylpent-4-enoate is a relatively non-polar, volatile, and colorless compound. The primary challenges in its purification by column chromatography are:

-

Co-elution with Impurities: The crude product often contains structurally similar, non-polar byproducts (e.g., starting materials, isomers, or decomposition products) that are difficult to separate.

-

Visualization: As the compound is colorless, it cannot be tracked visually on the column. This necessitates the use of auxiliary techniques like Thin-Layer Chromatography (TLC) for monitoring the separation.[1][2][3]

-

Product Loss: Due to its volatility, significant product loss can occur during the solvent removal step (rotary evaporation) if not performed under carefully controlled conditions.[4][5]

Question: What is the recommended stationary phase for this purification?

Answer: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this type of compound.[6] Silica gel is a polar adsorbent, which works well in normal-phase chromatography to separate non-polar compounds.[7][8] Given the non-polar nature of the target ester, it will have a weak affinity for the silica, allowing it to be eluted with a non-polar mobile phase, while more polar impurities will be retained more strongly.

Question: Which mobile phase (eluent) system should I start with?

Answer: A non-polar solvent system is required. The ideal starting point is a low-polarity mixture of an alkane and a slightly more polar solvent. We recommend starting with a 98:2 or 95:5 mixture of Hexane/Ethyl Acetate .

The rationale is to begin with a very non-polar eluent to allow all compounds to adsorb to the silica gel. You can then gradually increase the polarity (e.g., to 90:10 Hexane/Ethyl Acetate) to selectively elute the target compound.[6][9] This gradual increase in solvent strength is the basis of gradient elution, which provides better resolution for complex mixtures.[10]

Question: How can I monitor the fractions since the compound is colorless?

Answer: The standard and most effective method is Thin-Layer Chromatography (TLC) .[2][3] Small aliquots from each collected fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system (typically the same as, or slightly more polar than, the column eluent). The spots are then visualized. Since the ester lacks a strong chromophore, visualization is typically achieved by:

-

UV Light (254 nm): If the compound or impurities are UV-active, they will appear as dark spots on a fluorescent TLC plate.[1][11]

-

Staining: If UV is not effective, staining agents are required. A common and effective stain for general organic compounds is potassium permanganate (KMnO₄) , which reacts with the double bond in the target molecule to produce a yellow-brown spot against a purple background.

Troubleshooting Guide: Specific Issues & Solutions

This section provides detailed solutions to specific problems you may encounter during the experiment.

Problem 1: Poor or No Separation (Co-elution of Product and Impurities)

Question: My TLC analysis shows that my product is co-eluting with an impurity. How can I improve the resolution?

Answer: This is the most common issue and typically stems from a suboptimal mobile phase. The goal is to find a solvent system where your product has an Rf value of approximately 0.35 on TLC , as this often translates to good separation on a column.[12]

-

Possible Cause: The mobile phase polarity is too high, causing all compounds to elute quickly and together.

-

Solution: Optimize the Mobile Phase Systematically.

-

Decrease Polarity: If you started with 95:5 Hexane/Ethyl Acetate and saw co-elution at a high Rf, decrease the polarity to 98:2 or even 99:1. This will increase the interaction of all compounds with the silica gel, allowing for finer separation.

-

Change Solvent Selectivity: If simply changing the ratio is ineffective, switch one of the solvents. Ethyl acetate is a polar aprotic solvent. You can replace it with diethyl ether (less polar) or dichloromethane (different selectivity). Sometimes a three-component system (e.g., Hexane/Dichloromethane/Ethyl Acetate) can provide unique selectivity.

-

Table 1: Solvent Properties for Mobile Phase Optimization

| Solvent | Polarity Index | Eluting Strength (on Silica) | Comments |

| Hexane | 0.1 | Very Weak | Primary non-polar component. |

| Cyclohexane | 0.2 | Very Weak | Alternative to hexane. |

| Toluene | 2.4 | Weak | Can provide π-π interactions for aromatic impurities. |

| Dichloromethane | 3.1 | Medium-Weak | Good general-purpose solvent with different selectivity. |

| Diethyl Ether | 2.8 | Medium | Less polar than Ethyl Acetate, good alternative. |

| Ethyl Acetate | 4.4 | Medium-Strong | Common polar component, good for gradient elution. |

| Acetone | 5.1 | Strong | Use sparingly; can elute most compounds quickly. |

This table provides a general guide. The optimal choice depends on the specific impurities in your crude mixture.

Problem 2: Tailing or Broad Peaks

Question: The spots for my pure fractions on the TLC plate are streaked or "tailing." What causes this and how can I fix it?

Answer: Peak tailing is a sign of undesirable interactions between your compound and the stationary phase, or issues with the column packing itself.[13]

-

Possible Cause 1: Column Overloading. Too much sample has been loaded onto the column for its size.

-

Solution: A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight. For difficult separations, a higher ratio is necessary. If you loaded 1g of crude material, you should be using at least 30-50g of silica gel.

-

-

Possible Cause 2: Sample Applied in Too Much Solvent. If the sample is dissolved in a large volume of solvent before loading, it will spread out and lead to broad bands.

-

Solution: Dissolve the crude product in the absolute minimum amount of the initial, low-polarity mobile phase. For better results, use "dry loading": dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3x the weight of the crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the column.[6]

-

-

Possible Cause 3: Poorly Packed Column. Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and distorted elution bands.[14][15]

-

Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally superior to dry packing for achieving a homogenous bed.[16] Tap the column gently as the silica settles to dislodge any air bubbles.

-

Problem 3: Low Recovery of the Final Product

Question: After combining my pure fractions and removing the solvent, my final yield is very low. Where did my product go?

Answer: With a volatile compound like ethyl 2,3,3-trimethylpent-4-enoate, the most likely culprit is product loss during solvent removal via rotary evaporation.[4]

-

Possible Cause: Evaporation conditions (temperature and vacuum) are too aggressive.

-

Solution: Follow Best Practices for Rotary Evaporation of Volatile Compounds.

-

Use the "Delta 20 Rule": The temperature of the heating bath should be no more than 20°C warmer than the boiling point of your solvent at the operating pressure. The condenser coolant should be at least 20°C colder than the solvent's boiling point.[4][5] For a hexane/ethyl acetate mixture, a bath temperature of 30-40°C is usually sufficient.

-

Avoid High Vacuum: Do not apply the maximum vacuum from your pump. Gradually lower the pressure until you see a steady rate of condensation on the condenser coil. For volatile products, a higher pressure (less vacuum) is safer.

-

Do Not Overfill the Flask: The evaporating flask should never be more than half full. This maximizes the surface area for efficient evaporation and minimizes the risk of "bumping" (violent boiling) where your product can be carried over into the condenser.[5][17]

-

Stop Promptly: Once the bulk of the solvent is removed, do not leave the flask on the rotary evaporator for an extended period, as this will co-evaporate your volatile product.

-

Experimental Protocols & Workflows

Protocol 1: Standard Flash Chromatography Purification

-

TLC Analysis: First, determine the optimal eluent system using TLC. Find a Hexane/Ethyl Acetate ratio that gives the target compound an Rf of ~0.35.[12]

-

Column Packing:

-

Select a column with a diameter appropriate for your sample size (see Table I in Ref.[12]).

-

Add a small cotton or glass wool plug, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent.

-

Pour the slurry into the column and allow it to settle, tapping gently to ensure a uniform bed. Add a layer of sand on top to protect the silica surface.

-

-

Sample Loading:

-

Dissolve the crude material (~1g) in a minimal amount of the initial eluent or use the dry loading technique described in Problem 2 .

-

-

Elution:

-

Carefully add the eluent to the column.

-

Apply gentle pressure (using a pump or house air) to achieve a steady flow rate (e.g., ~2 inches/minute).[12]

-

Collect fractions sequentially in test tubes.

-

-

Monitoring:

-

Analyze the collected fractions by TLC as described in the FAQs.

-

Combine the fractions that contain the pure product.

-

Workflow Visualization

The following diagram illustrates the complete workflow from crude product to purified sample.

Caption: Workflow for the purification of ethyl 2,3,3-trimethylpent-4-enoate.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve poor separation issues.

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

- Determining Success in Separating Colorless Compounds. (2024). Brainly.

- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.

- Separation of colorless substances using locating agents. (n.d.). Sparkl IGCSE Chemistry.

- Column Chromatography. (n.d.).

- Techniques for visualising colourless substances in chrom

- A Comparative Guide to the HPLC Purification of Long-Chain Esters. (2025). Benchchem.

- A Complete Guide to Mobile Phase and St

- Colorless Column Chrom

- Application Notes for the Purification of Ethyl 4-(1-naphthyl)

- GC Troubleshooting Guide. (n.d.). Restek.

- Optimizing HPLC Separation of Positional Isomers. (2025). Benchchem.

- How a Rotary Evaporator Works: The Ultim

- A Guide to Selective Columns for Isomer Separation. (2024).

- Mobile Phase Selection Guide. (2024). Alwsci.

- Chromatography Column Selection Guide. (2023). Biocompare.

- Optimizing Chromatographic Separation of Quinoxaline Isomers. (2025). Benchchem.

- Column Chromatography Principles. (n.d.). University of Calgary.

- Isomers and Recommended HPLC Columns for Effective Separation. (2025).

- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.

- HPLC Troubleshooting Guide. (n.d.). Achrom.

- 10 tips for optimal rotary evapor

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.J. Org. Chem., 43(14), 2923–2925.

- Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 F

- Rotary Evaporator | Common evaporation & concentr

- LC Troubleshooting Essentials: A Guide to Common Problems. (2025).

- Playing with Selectivity for Optimal Chiral Separation. (2023).

- Rotary Evaporator Extraction Guide. (2025). Lab Unique.

- 5 Expert Tips to Maximize Rotavap Efficiency. (2025).

- Stationary Phases for Green Liquid Chrom

- Surface Modification/Bonding Phase of FLASH Purification Column St

- SPE Phase and Solvent Selection. (n.d.). Thermo Fisher Scientific.

- Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.

- Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-eno

- Gas chromatographic determination of ethyl esters of fatty acids. (n.d.). Journal of Agricultural and Food Chemistry.

- Strategies for Preparation of Chiral St

- Supporting Information: Asymmetric Pauson-Khand Reaction. (n.d.). Wiley-VCH.

- Supporting Information: Iridium-Catalyzed Allylic Amination. (2013). Royal Society of Chemistry.

- Solvents and Adsorbents for Column Chrom

- Purification of Organic Compounds by Flash Column Chrom

- Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

- GC Column Killers! (2023).

- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chrom

- Column chromatography for separation and fractionation of flavor-active esters. (2025).

- Methyl 3-(hydroxymethyl)

- Synthesis of ethyl 3,7,11-trimethyl-2,4-dodecadienoate (hydroprene). (n.d.).

Sources

- 1. brainly.com [brainly.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. youtube.com [youtube.com]

- 4. hinotek.com [hinotek.com]

- 5. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 11. tutorchase.com [tutorchase.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Affinity Chromatography Troubleshooting [sigmaaldrich.com]

- 15. Rookie Mistakes [chem.rochester.edu]

- 16. orgsyn.org [orgsyn.org]

- 17. labuniquely.com [labuniquely.com]

Technical Support Center: Troubleshooting Steric Hindrance in Ethyl 2,3,3-trimethylpent-4-enoate Workflows

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter building blocks that defy standard synthetic protocols. Ethyl 2,3,3-trimethylpent-4-enoate is a prime example of such a molecule.

Structurally, this compound is a steric nightmare. It features a C3 gem-dimethyl group flanked by a C2 alpha-methyl group and a C4 terminal alkene. This topology creates a pseudo-neopentyl environment that severely restricts the trajectory of incoming reagents, leading to failed saponifications, stalled hydroborations, and sluggish enolizations.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific steric blockades.

Fig 1. Steric shielding model of ethyl 2,3,3-trimethylpent-4-enoate highlighting reactive blockades.

FAQ 1: Ester Hydrolysis (Saponification)

Q: Why does standard NaOH/MeOH fail to hydrolyze ethyl 2,3,3-trimethylpent-4-enoate, and how can I achieve quantitative conversion to the carboxylic acid?